2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline

Description

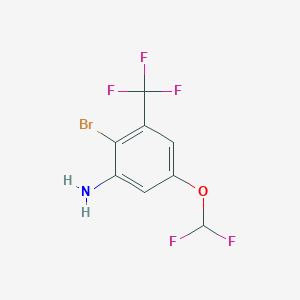

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline is a halogenated aniline derivative with a unique substitution pattern. Its structure features a bromine atom at position 2, a difluoromethoxy group at position 5, and a trifluoromethyl group at position 3 (relative to the amino group). This combination of electron-withdrawing substituents (Br, CF₃, and OCF₂) imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-bromo-5-(difluoromethoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(2-5(6)15)16-7(10)11/h1-2,7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXRERHNEDOUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

While direct literature specifically on 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline is limited, insights can be drawn from closely related compounds and general fluorinated aniline syntheses:

| Step | Reaction Description | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Starting from 3-(trifluoromethyl)aniline or its derivative | Commercially available precursor | Base aromatic amine substrate |

| 2 | Introduction of difluoromethoxy group at 5-position via nucleophilic substitution | Use of difluoromethoxy source (e.g., difluoromethyl ethers or reagents) in presence of strong base (e.g., NaH) and polar aprotic solvent (DMSO, THF) | Formation of 5-difluoromethoxy-3-(trifluoromethyl)aniline intermediate |

| 3 | Bromination at 2-position | Brominating agent (Br2 or N-bromosuccinimide) under controlled temperature in solvent like dichloromethane or acetic acid | Selective 2-bromo substitution yielding this compound |

| 4 | Purification and isolation | Crystallization or chromatographic techniques | Pure target compound |

Related Preparation Methodologies from Literature

A patent describing preparation of related brominated fluorinated anilines (e.g., 2-bromo-5-fluoroaniline) illustrates a multi-step process involving acylation, nitration, bromination, and reduction steps with high yields and purity. Although this patent focuses on fluoro rather than difluoromethoxy substituents, the general strategy and reaction control provide valuable guidance for preparing this compound.

Additionally, bromination of difluoromethoxy-substituted anilines has been reported using bromine or brominating agents in suitable solvents with catalysts to ensure regioselective substitution. Industrial methods often employ automated reactors to optimize parameters such as temperature, pressure, and reaction time for scale-up production.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

Regioselectivity: The presence of trifluoromethyl and difluoromethoxy groups influences the electronic distribution on the aromatic ring, affecting bromination position. Controlled temperature and reagent addition rates are essential to achieve selective 2-bromo substitution.

Reaction Yields: Multi-step syntheses generally achieve high overall yields (>70%) when optimized. Side reactions such as over-bromination or incomplete substitution can reduce yield.

Purification: Due to the compound’s fluorinated nature, purification often requires careful chromatographic separation or recrystallization to remove closely related impurities.

Industrial Scale-Up: Automated reactors with precise temperature and mixing control improve reproducibility and product consistency, as demonstrated in related industrial brominated aniline syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, DMF, THF.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds .

Scientific Research Applications

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline is an organic compound with a unique structure consisting of bromine, difluoromethoxy, and trifluoromethyl groups on an aniline ring. This structure gives it specific chemical properties, such as increased lipophilicity and stability, making it valuable in research and industry.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry It serves as a building block in synthesizing more complex organic molecules, which is particularly useful in developing new pharmaceuticals and agrochemicals.

Biology The compound is studied for its potential biological activity, such as its ability to inhibit specific enzymes or interact with biological targets.

Medicine There is ongoing research exploring its potential as a therapeutic agent, especially in treating diseases where fluorinated compounds have shown efficacy.

Industry It is used to develop new materials with unique properties, including improved thermal stability or resistance to degradation.

Chemical Reactions

This compound can participate in various chemical reactions:

- Substitution Reactions The bromine atom can be replaced by nucleophiles such as amines.

- Oxidation/Reduction It can undergo redox reactions to form different derivatives.

- Coupling Reactions It can participate in Suzuki or Heck coupling reactions to form more complex structures.

Mechanism of Action

The mechanism of action of 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group (CF₃) is a common feature in analogs, enhancing thermal stability and resistance to oxidation .

- Bromine at position 2 facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to bromine at position 4, which may sterically hinder reactivity .

- Difluoromethoxy (OCF₂) in the target compound offers greater hydrolytic stability than methoxy (OCH₃) and higher electronegativity than ethoxy groups .

Biological Activity

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its unique structural features, particularly the presence of multiple fluorine atoms, enhance its lipophilicity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's structure includes:

- Bromine (Br) : A halogen that can participate in substitution reactions.

- Difluoromethoxy (–O–CF2) : Enhances solubility and reactivity.

- Trifluoromethyl (–CF3) : Increases lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to exert effects on various cellular pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformations.

- Receptor Modulation : It may interact with receptors involved in signaling pathways, potentially affecting cellular responses.

Biological Activity Studies

Research has indicated that fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts. Here are some notable findings regarding this compound:

Anticancer Activity

A study comparing various fluorinated anilines demonstrated that compounds with trifluoromethyl groups exhibited increased potency against cancer cell lines. For instance, compounds similar to this compound showed IC50 values in low micromolar ranges against prostate cancer cells, indicating significant cytotoxicity .

Enzyme Inhibition

Research has highlighted the potential of fluorinated anilines as inhibitors of histone deacetylases (HDACs), which are crucial in cancer biology. A derivative of this compound demonstrated enhanced inhibition of HDACs compared to non-fluorinated analogs, suggesting a promising avenue for therapeutic development .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds. Below is a table summarizing key characteristics:

Case Studies

Several case studies have explored the biological implications of fluorinated anilines:

- Study on HDAC Inhibition : A recent investigation into the effects of fluorinated anilines on HDAC activity revealed that compounds with trifluoromethyl substitutions had significantly lower IC50 values compared to their non-fluorinated counterparts, indicating stronger inhibitory effects .

- Antimicrobial Activity : Another study assessed the antimicrobial properties of various anilines, finding that those containing difluoromethoxy groups exhibited enhanced activity against specific bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.